molecular formula C16H17N3OS B2565176 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034236-48-9

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2565176
CAS RN: 2034236-48-9
M. Wt: 299.39
InChI Key: DGBUSPRHDSLKIG-UHFFFAOYSA-N
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Description

The compound N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities. For instance, benzamide derivatives with a pyrazole moiety have been reported to possess potential biological applications, including inhibition of various forms of alkaline phosphatase and ecto-5'-nucleotidases, which are of interest in medicinal chemistry . Additionally, thiophene derivatives have been synthesized and shown to exhibit significant antiarrhythmic, serotonin antagonist, and antianxiety activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic precursors. For example, substituted benzamides were synthesized using 4-aminophenazone, also known as antipyrine, indicating the use of non-steroidal anti-inflammatory drugs as starting materials . In another study, thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide through reactions with various organic reagents . These processes often involve cyclization reactions and are confirmed by spectroscopic methods such as IR, NMR, and MS .

Molecular Structure Analysis

The molecular structure of compounds similar to the one is typically confirmed using spectroscopic techniques. For instance, the structure of thiophene derivatives was established using IR, ^1H NMR, and MS spectral data . The electronic properties of these molecules can be further analyzed through Density Functional Theory (DFT) calculations, which provide insights into reactivity parameters such as frontier molecular orbitals, energy gaps, and nonlinear optical properties .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the presence of different functional groups. For example, the Suzuki cross-coupling reaction has been used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, indicating that these molecules can participate in reactions typical for aryl halides and boronic acids . The influence of various substituents on the reactivity and properties of the molecules can be significant, as seen in the variation of HOMO-LUMO energy gaps and hyperpolarizability .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures can be deduced from their synthesis and molecular analysis. The solubility, melting points, and stability of these compounds can be inferred from their chemical structure and the presence of specific functional groups. The electronic properties, such as electron affinity and ionization energy, can be calculated using DFT, providing a theoretical understanding of the compound's behavior in chemical reactions . The pharmacological activities, such as antiarrhythmic and antianxiety effects, suggest potential applications in medicinal chemistry .

Scientific Research Applications

Heterocyclic Synthesis Applications

Thiophenylhydrazonoacetates in Heterocyclic Synthesis : A study highlights the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters through coupling reactions, leading to the creation of derivatives like pyrazole, isoxazole, and pyrazolopyrimidine, showcasing the compound's utility in developing structurally diverse molecules with potential bioactive properties (Mohareb et al., 2004).

Synthesis and Characterization of Derivatives

Development of Benzo[b]thiophene Derivatives : Another research elaborates on the synthesis of new benzo[b]thiophene derivatives, including thiadiazoles and oxadiazoles, initiated from 3-chlorobenzo[b]thiophene-2-carboxyl chloride. These compounds were characterized and evaluated for their antibacterial, antifungal, and anti-inflammatory properties, indicating their importance in medicinal chemistry (Isloor et al., 2010).

Novel Synthesis Approaches

Scalable Synthesis to VEGFR Inhibitor : Research into the scalable synthesis of a VEGFR inhibitor outlines the modification of synthesis routes to accommodate large-scale manufacturing, demonstrating the compound's role in facilitating the production of medically relevant inhibitors (Scott et al., 2006).

Chemical Characterization and Applications

Synthesis and Chemical Characterisation of Diheteroaryl Derivatives : The study on the synthesis of diheteroaryl thienothiophene derivatives emphasizes the compound's utility in creating new structures with potential anticancer activities, showcasing its contribution to the development of novel therapeutic agents (Mabkhot et al., 2011).

Advanced Molecular Studies

Crystal Structure and DFT Study : A detailed investigation into the crystal structure and density functional theory (DFT) study of a pyrazole derivative provides insights into the molecular interactions and stability, highlighting the significance of such compounds in understanding molecular behaviors and designing new drugs (Zhou et al., 2017).

Mechanism of Action

The mechanism of action for “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide” is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide” are not specified in the available resources .

Future Directions

The future directions for research on “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide” are not specified in the available resources .

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11-9-13(18-19(11)2)7-8-17-16(20)15-10-12-5-3-4-6-14(12)21-15/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBUSPRHDSLKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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